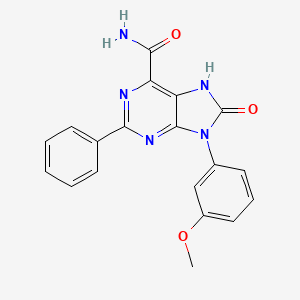

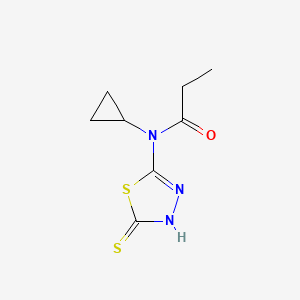

![molecular formula C19H18ClN3O2 B2804495 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 866237-92-5](/img/structure/B2804495.png)

4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

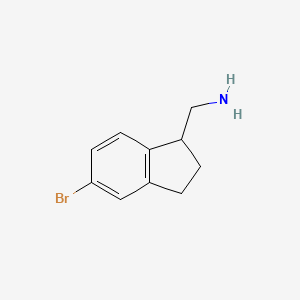

4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound with the linear formula C17H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is defined by its linear formula C17H18ClNO . The molecular weight of this compound is 287.792 .Scientific Research Applications

Anticancer Potential

4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide and its derivatives have shown promising anticancer activities. Studies involving the design, synthesis, and evaluation of N-substituted benzamides, including oxadiazole derivatives, reveal significant anticancer activity against various cancer cell lines. For instance, certain derivatives have demonstrated moderate to excellent anticancer efficacy, surpassing the activity of reference drugs like etoposide in breast, lung, colon, and ovarian cancer models (Ravinaik et al., 2021). This highlights the compound's potential as a scaffold for developing more effective anticancer agents.

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing amide moieties has unveiled good nematocidal activities against Bursaphelenchus xylophilus, a pest causing significant damage to pine trees. Compounds related to 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide have been evaluated for their effectiveness in controlling nematode populations, indicating potential utility in agricultural pest management (Liu et al., 2022).

RET Kinase Inhibition for Cancer Therapy

Derivatives of 4-chloro-benzamides, including structures analogous to 4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide, have been explored as RET kinase inhibitors. These inhibitors are critical in cancer therapy, especially for tumors driven by RET mutations. Compounds exhibiting moderate to high potency in kinase assays suggest their utility as novel therapeutics in targeting RET-driven cancers (Han et al., 2016).

Antimycobacterial Effects

Investigations into the antimycobacterial activities of N-substituted benzamide derivatives reveal potent activities against Mycobacterium tuberculosis. One study found that certain derivatives exhibit minimum inhibitory concentrations (MICs) indicating high efficacy, comparable to or better than standard treatments, without toxicity to normal cell lines. This suggests a potential application in developing new antitubercular drugs (Nayak et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may influence a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been shown to have varying degrees of solubility in water and organic solvents , which could impact their bioavailability.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Similar compounds have been shown to be stable at room temperature but may decompose at higher temperatures . This suggests that environmental factors such as temperature could potentially influence the action and stability of this compound.

properties

IUPAC Name |

4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-19(2,3)14-8-4-13(5-9-14)18(24)21-17-16(22-25-23-17)12-6-10-15(20)11-7-12/h4-11H,1-3H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTHCOCBZMLMDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

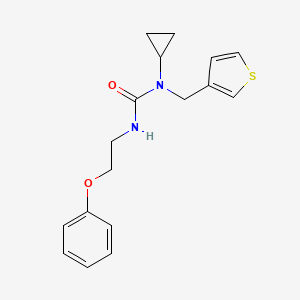

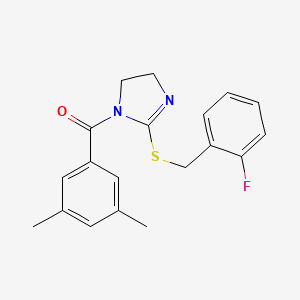

![[2-(3,4-Dichlorophenoxy)-5-methylphenyl]methanol](/img/structure/B2804422.png)

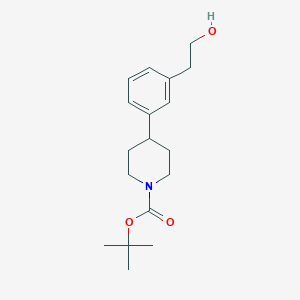

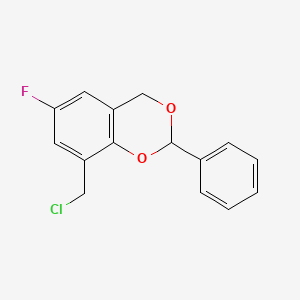

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2804426.png)

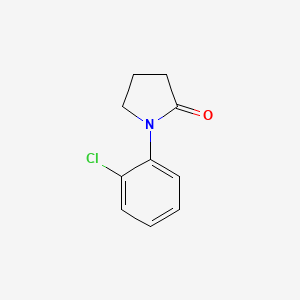

![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)